2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine
Overview
Description
“2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has an average mass of 211.059 Da and a monoisotopic mass of 209.979248 Da .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including “this compound”, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific example of synthesis involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a fused bicyclic 5–6 heterocycle . This structure is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .Chemical Reactions Analysis
In one study, 2-methylimidazo[1,2-a]pyridine was further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .Scientific Research Applications
Synthesis and Derivatives
- The reaction of 2-amino-6-bromo-7-methylimidazo[1,2-a]pyridine with different reagents has been explored for the synthesis of various derivatives. For example, 2-(1-adamantyl)-7-methylimidazo[1,2-a]pyridine, when reacted with N-bromosuccinimide, converts into 2-(1-adamantyl)-3-bromo-7-methylimidazo[1,2-a]pyridine and other related compounds (Yurchenko et al., 2004). This demonstrates its utility in the synthesis of novel chemical structures.
Catalysis and Methodology
- Palladium- and copper-catalyzed methodologies have been employed for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, showcasing the versatility of this compound in catalytic reactions (Enguehard et al., 2003).
- Additionally, a metal-free method for synthesizing 2-carbonylimidazo[1,2-a]pyridines has been developed, which involves iodine-mediated intramolecular cyclization of related compounds (Pandey et al., 2016).
Pharmacological Research
- While avoiding details on drug use and side effects, it's important to note that these compounds have been studied for their potential in pharmacological research. For example, compounds related to this compound have been investigated for their cytotoxic activity and as potential CDK inhibitors (Vilchis-Reyes et al., 2010).
Environmental Applications
- Research has also been conducted on the environmental implications and interactions of related compounds. The mass spectrometric characterization of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-oxidized metabolites highlights the importance of understanding the environmental and biological transformations of such chemicals (Peng & Turesky, 2011).
Mechanism of Action
Future Directions
Imidazo[1,2-a]pyridine derivatives, including “2-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine”, have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly for the treatment of tuberculosis . Future research may continue to explore the potential applications of these compounds in medicinal chemistry and other fields.
Properties
IUPAC Name |
6-bromo-7-methylimidazo[1,2-a]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-5-2-8-11-7(10)4-12(8)3-6(5)9/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETPUFWPKIBKET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.